N-cycloheptyl-2-[3-(2-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide
CAS No.:
Cat. No.: VC9669262
Molecular Formula: C23H25N3O2
Molecular Weight: 375.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H25N3O2 |
|---|---|
| Molecular Weight | 375.5 g/mol |
| IUPAC Name | N-cycloheptyl-2-(3-naphthalen-2-yl-6-oxopyridazin-1-yl)acetamide |
| Standard InChI | InChI=1S/C23H25N3O2/c27-22(24-20-9-3-1-2-4-10-20)16-26-23(28)14-13-21(25-26)19-12-11-17-7-5-6-8-18(17)15-19/h5-8,11-15,20H,1-4,9-10,16H2,(H,24,27) |
| Standard InChI Key | WNUJHQCLVOZZLV-UHFFFAOYSA-N |
| SMILES | C1CCCC(CC1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC4=CC=CC=C4C=C3 |
| Canonical SMILES | C1CCCC(CC1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC4=CC=CC=C4C=C3 |
Introduction
N-cycloheptyl-2-[3-(2-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide is a complex organic compound characterized by its unique structure, which includes a cycloheptyl group, a naphthyl moiety, and a pyridazine ring. This compound is of interest in scientific research due to its potential biological activities, particularly in pharmacology.
Synthesis and Reaction Conditions
The synthesis of N-cycloheptyl-2-[3-(2-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide typically involves multiple steps of organic reactions. These methods require careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Analytical techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are used to confirm the structure and purity of the synthesized compound.
Potential Applications and Biological Activities
N-cycloheptyl-2-[3-(2-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide exhibits notable biological activities, particularly in the realm of pharmacology. Compounds with similar structures often demonstrate potential therapeutic applications. Interaction studies involving this compound focus on its binding affinity to various biological targets, which help elucidate its mechanism of action and therapeutic potential.
Comparison with Similar Compounds
The uniqueness of N-cycloheptyl-2-[3-(2-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide lies in its combination of a cycloheptyl group with a naphthyl substituent on a pyridazine core. This structural complexity could enhance its biological activity compared to simpler analogs.
Comparison Table
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| N-cyclopentyl-2-[3-(1-naphthyl)-5-oxo-pyridazinyl]acetamide | Cyclopentyl instead of cycloheptyl, different naphthalene substitution | |
| 3-(2-Naphthyl) pyridazine derivatives | Lacks acetamide functionality, simpler structure | |
| 1-Acetamido-pyridazine derivatives | Basic structure without complex naphthalene or cycloalkane groups |
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